Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride
CAS No.: 1416437-92-7
Cat. No.: VC7049115
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416437-92-7 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | methyl 2,2-dimethylmorpholine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H |
| Standard InChI Key | TYAIRGQKBJVSNM-UHFFFAOYSA-N |
| SMILES | CC1(C(NCCO1)C(=O)OC)C.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with two methyl groups at the 2-position and a methyl ester group at the 3-position. The hydrochloride salt form introduces a chlorine atom, enhancing solubility and stability for synthetic applications . The (R)-enantiomer (CID 71742840) and its (S)-counterpart (CID 71742835) represent stereoisomeric forms, underscoring the importance of chirality in its pharmacological interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (3R)-2,2-dimethylmorpholine-3-carboxylate; hydrochloride | |
| SMILES | CC1(C@@HC(=O)OC)C.Cl | |
| InChIKey | TYAIRGQKBJVSNM-RGMNGODLSA-N | |
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol |
Stereochemical Considerations
The (R)-configuration at the 3-position governs the compound’s spatial orientation, influencing its binding affinity to biological targets. Computational models confirm a defined atom stereocenter count of 1, with no undefined stereocenters, ensuring enantiopurity in synthetic batches . The InChI string (InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1) encodes this stereochemical detail, critical for reproducibility in drug discovery .
Physicochemical Properties
Computed Physicochemical Profiles
PubChem-derived data highlight a hydrogen bond donor count of 2 and an acceptor count of 4, suggesting moderate polarity compatible with lipid membrane penetration . The topological polar surface area (47.6 Ų) further supports its potential as a CNS-active agent, balancing blood-brain barrier permeability and aqueous solubility .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | |
| Topological Polar SA | 47.6 Ų | |
| Exact Mass | 209.0818711 Da |
Solubility and Stability
While experimental solubility data remain unpublished, the hydrochloride salt’s ionic nature predicts enhanced water solubility compared to the free base. The compound’s stability under storage conditions (-20°C) is inferred from vendor recommendations, though oxidative and hydrolytic degradation pathways warrant further study .
Synthetic and Industrial Applications
Role in Pharmaceutical Synthesis
As a morpholine derivative, this compound is pivotal in constructing protease inhibitors and kinase modulators. Its ester group facilitates facile hydrolysis to carboxylic acids, enabling conjugation with pharmacophores. For example, analogous morpholine derivatives serve as intermediates in anticancer agents like vemurafenib, highlighting its potential in targeted therapy.
Chemical Intermediate Utility
The methyl ester acts as a protecting group during multi-step syntheses, later removed under basic conditions. VulcanChem notes its use in generating combinatorial libraries for high-throughput screening, accelerating lead compound identification.
Future Research Directions
Stereoselective Synthesis
Optimizing asymmetric catalysis to produce enantiopure batches could enhance therapeutic efficacy while reducing side effects. Computational modeling of transition states may guide catalyst design .
Bioactivity Profiling
Screening against kinase and GPCR panels could uncover novel indications. Molecular docking studies leveraging the compound’s polar surface area may predict target engagement .
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